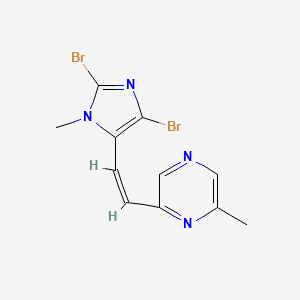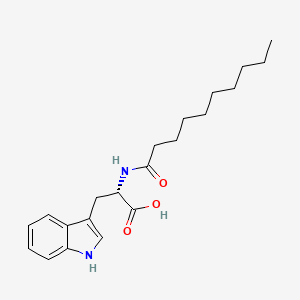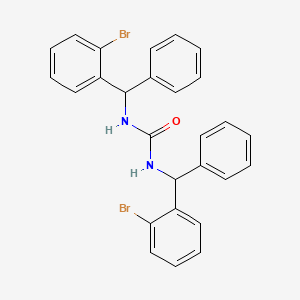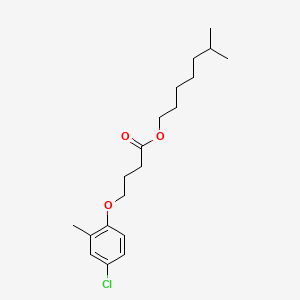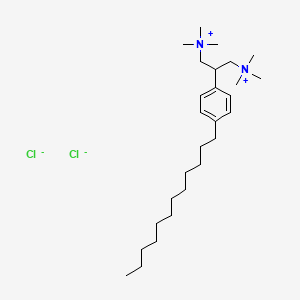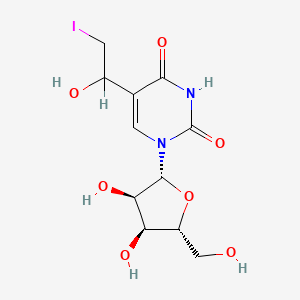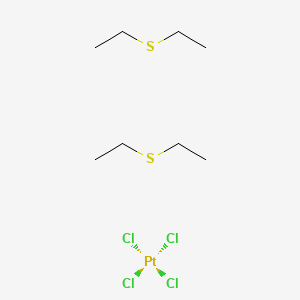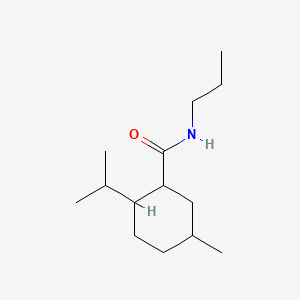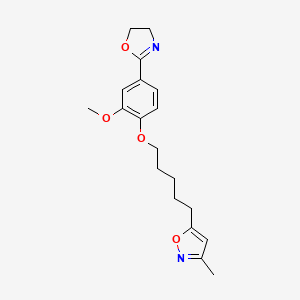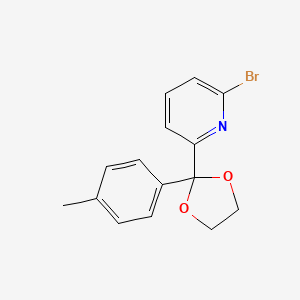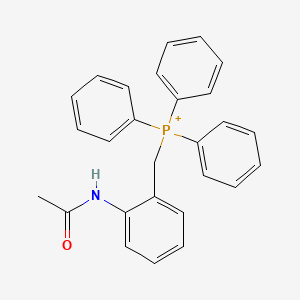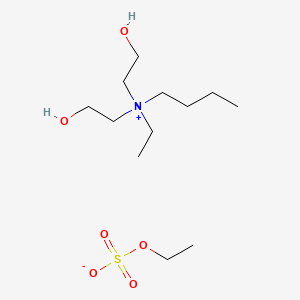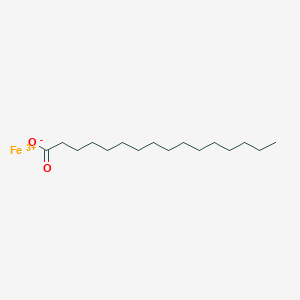
Iron tripalmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron tripalmitate is a chemical compound with the molecular formula C48H93FeO6 and a molar mass of 822.09342 g/mol It is a coordination complex formed by the combination of iron and tripalmitate, a triglyceride derived from palmitic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of iron tripalmitate typically involves the reaction of iron salts with palmitic acid or its derivatives. One common method is the precipitation method, where iron salts such as ferric chloride (FeCl3) are reacted with palmitic acid in the presence of a suitable solvent. The reaction is carried out under controlled pH and temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale precipitation or coprecipitation methods. These methods allow for the efficient production of the compound by controlling factors such as the concentration of reactants, pH, and temperature. The use of continuous reactors and advanced separation techniques can further enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Iron tripalmitate can undergo various chemical reactions, including:
Oxidation: The iron center in this compound can be oxidized to higher oxidation states under suitable conditions.
Reduction: The compound can be reduced to lower oxidation states using reducing agents.
Substitution: Ligand exchange reactions can occur, where the tripalmitate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrazine (N2H4) are commonly used.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents or other ligands such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(II) complexes. Substitution reactions can result in the formation of new coordination complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Iron tripalmitate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other iron-containing compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent for iron deficiency anemia.
Industry: This compound is used in the production of specialized materials and as an additive in lubricants and coatings
Wirkmechanismus
The mechanism of action of iron tripalmitate involves its interaction with molecular targets and pathways in biological systems. The iron center can participate in redox reactions, facilitating electron transfer processes. In biological systems, this compound can interact with proteins and enzymes involved in iron metabolism, influencing cellular functions and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tripalmitin: A triglyceride derived from palmitic acid, similar in structure but without the iron center.
Iron stearate: Another iron-containing coordination complex with stearic acid as the ligand.
Iron oleate: An iron complex with oleic acid as the ligand.
Uniqueness
Iron tripalmitate is unique due to its combination of iron and tripalmitate ligands, which imparts specific properties and reactivity.
Eigenschaften
CAS-Nummer |
20259-32-9 |
|---|---|
Molekularformel |
C16H31FeO2+2 |
Molekulargewicht |
311.26 g/mol |
IUPAC-Name |
hexadecanoate;iron(3+) |
InChI |
InChI=1S/C16H32O2.Fe/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+3/p-1 |
InChI-Schlüssel |
SKPDUZZQAWXNMB-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


